molecular formula C12H12O2S B14243945 (3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid CAS No. 189317-50-8

(3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid

Cat. No.: B14243945
CAS No.: 189317-50-8
M. Wt: 220.29 g/mol
InChI Key: IQJHPBHLOFEPRH-SNVBAGLBSA-N
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Description

(3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid can be achieved through several methods. . This method allows for the formation of aminothiophene derivatives under mild conditions.

Another method involves the Paal–Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is typically carried out under reflux conditions in an appropriate solvent.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiophene, tetrahydrothiophene.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

(3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A basic heterocyclic compound with a sulfur atom in a five-membered ring.

    2,5-Dimethylthiophene: A thiophene derivative with two methyl groups at positions 2 and 5.

    4-Methylthiophene: A thiophene derivative with a methyl group at position 4.

Uniqueness

(3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

189317-50-8

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

(3S)-5-(4-methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid

InChI

InChI=1S/C12H12O2S/c1-8-2-4-9(5-3-8)11-6-10(7-15-11)12(13)14/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m1/s1

InChI Key

IQJHPBHLOFEPRH-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C[C@H](CS2)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(CS2)C(=O)O

Origin of Product

United States

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